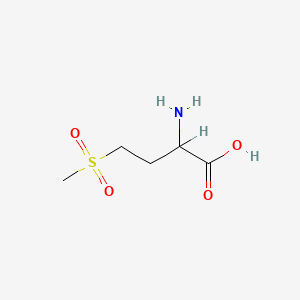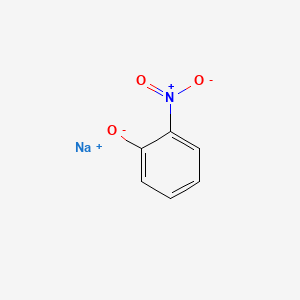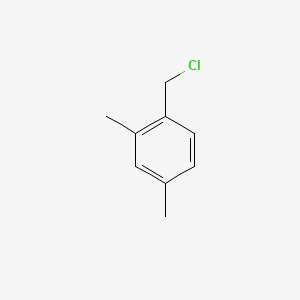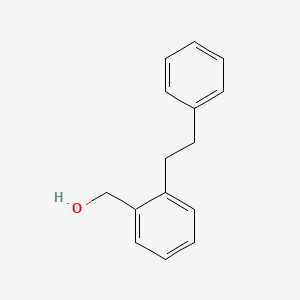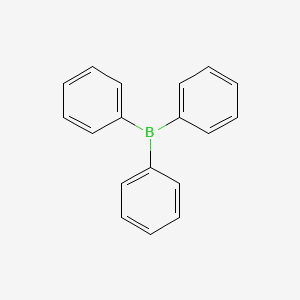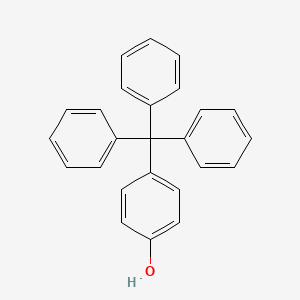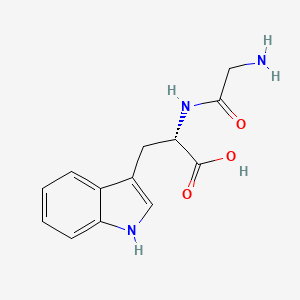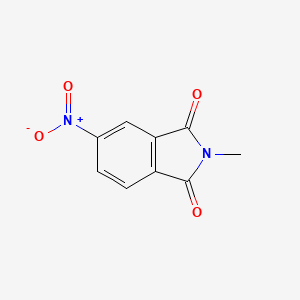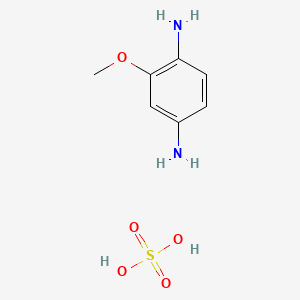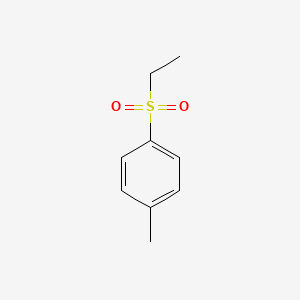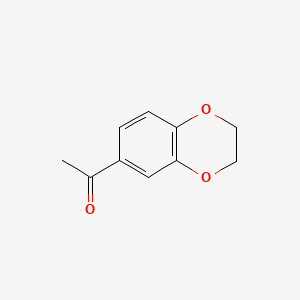
1,4-Benzodioxan-6-il metil cetona
Descripción general
Descripción
1,4-Benzodioxan-6-yl methyl ketone, also known as 6-methyl-1,4-benzodioxane, is a synthetic organic compound that has been widely used in research and development for a variety of applications. It is a colorless, water-soluble compound with a molecular weight of 152.17 g/mol. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the development of new drugs and in the study of biological processes.
Aplicaciones Científicas De Investigación
Preparación de alcoholes acetilénicos
Este compuesto se puede utilizar en la preparación de alcoholes acetilénicos . Los alcoholes acetilénicos son importantes en la síntesis de varios compuestos orgánicos y tienen aplicaciones en la industria farmacéutica.
Aplicaciones terapéuticas
Algunos 1,4-benzodioxanos, que incluyen la 1,4-Benzodioxan-6-il metil cetona, han demostrado propiedades que sugieren aplicaciones terapéuticas en áreas como los tratamientos antidepresivos y antihiperglucémicos .
Propiedades antioxidantes
Los 1,4-benzodioxanos han demostrado actividades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retardar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Propiedades citotóxicas
Los 1,4-benzodioxanos han mostrado actividades citotóxicas . Esto significa que podrían utilizarse potencialmente en tratamientos contra el cáncer para matar las células cancerosas.
Propiedades antimicrobianas
Los 1,4-benzodioxanos también han mostrado actividades antimicrobianas . Esto sugiere que podrían utilizarse en el desarrollo de nuevos agentes antimicrobianos para combatir las infecciones bacterianas y fúngicas.
Propiedades hepatoprotectoras
Los 1,4-benzodioxanos han demostrado actividades hepatoprotectoras . Esto significa que podrían utilizarse potencialmente para prevenir daños en el hígado.
Análisis Bioquímico
Biochemical Properties
1,4-Benzodioxan-6-yl methyl ketone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways .
Cellular Effects
The effects of 1,4-Benzodioxan-6-yl methyl ketone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1,4-Benzodioxan-6-yl methyl ketone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This inhibition can result in altered metabolic flux and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Benzodioxan-6-yl methyl ketone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWMTAIIYNQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182972 | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-20-1 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Acetyl-1,4-benzodioxane in pharmaceutical research?
A1: 6-Acetyl-1,4-benzodioxane serves as a crucial starting material for synthesizing various biologically active compounds, particularly adrenergic beta-receptor blockers. [] One such derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, was found to have more potent adrenergic beta-blocking effects compared to pronethalol, indicating its potential therapeutic value. [] This highlights the importance of 6-Acetyl-1,4-benzodioxane as a building block for developing novel pharmaceuticals.
Q2: Can you describe the synthetic route for creating a beta-blocker derivative from 6-Acetyl-1,4-benzodioxane?
A2: The synthesis of 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, a beta-blocker, starts with the bromination of 6-Acetyl-1,4-benzodioxane to yield 6-(α-bromoacetyl)-1,4-benzodioxane. [] This intermediate is then reacted with isopropylamine, resulting in the formation of 6-(α-isopropylaminoacetyl)-1,4-benzodioxane. Finally, reduction with potassium borohydride yields the desired aminoethanol derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane. [] This synthetic pathway demonstrates a common approach to modifying chemical structures for enhanced pharmacological activity.
Q3: Beyond beta-blockers, what other applications are being explored for derivatives of 6-Acetyl-1,4-benzodioxane?
A3: Recent research explores the use of 6-Acetyl-1,4-benzodioxane in synthesizing benzodioxin pyrazoline derivatives. [] These derivatives have shown promising results in silico and in vitro studies against microbial and cancer proteins. [] This research highlights the versatility of 6-Acetyl-1,4-benzodioxane as a scaffold for developing compounds with potential applications in various therapeutic areas.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



